molecular formula C7H7FN4O4S B13421475 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid CAS No. 354762-92-8

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid

Katalognummer: B13421475
CAS-Nummer: 354762-92-8
Molekulargewicht: 262.22 g/mol
InChI-Schlüssel: FAVSDIPJTYNUEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid is a complex organic compound with the molecular formula C14H12F2N8O2S2 This compound is characterized by its unique triazolopyrimidine structure, which includes both ethoxy and fluoro substituents

Vorbereitungsmethoden

The synthesis of 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid involves multiple steps. One common method includes the reaction of 5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine with a sulfonating agent such as chlorosulfonic acid . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonic acid group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the fluoro and ethoxy groups may enhance its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity.

Eigenschaften

CAS-Nummer

354762-92-8

Molekularformel

C7H7FN4O4S

Molekulargewicht

262.22 g/mol

IUPAC-Name

5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonic acid

InChI

InChI=1S/C7H7FN4O4S/c1-2-16-7-9-4(8)3-5-10-6(11-12(5)7)17(13,14)15/h3H,2H2,1H3,(H,13,14,15)

InChI-Schlüssel

FAVSDIPJTYNUEN-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=NC(=CC2=NC(=NN21)S(=O)(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.